6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Overview
Description
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound with the molecular formula C10H7ClN4 and a molecular weight of 218.65 g/mol . This compound is part of the triazolophthalazine family, which is known for its diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a hybrid nucleus made by fusion of two pharmaceutically active moieties, ie, triazole and thiadiazine, can make specific interactions with different target receptors .
Result of Action
Compounds with similar structures have shown significant inhibitory activity in various assays .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as adenosine receptors, which are involved in various physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. This compound’s interaction with proteins can also affect protein folding and stability, influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving adenosine receptors . This interaction can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the activity of cytokines such as TNF-α and IL-6, which play crucial roles in inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. The molecular mechanism of action involves complex interactions that ultimately affect cellular functions and physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . The effects on metabolic flux and metabolite levels are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as well as its overall pharmacological profile.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chlorophthalazine with methylhydrazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6-position .
Scientific Research Applications
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-b]phthalazine: A closely related compound with similar structural features but different biological activities.
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-c]phthalazine: Another analog with variations in the triazole ring position, leading to distinct properties.
Uniqueness
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of the chlorine atom at the 6-position, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research applications and the development of new therapeutic agents .
Properties
IUPAC Name |
6-chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-12-13-10-8-5-3-2-4-7(8)9(11)14-15(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSDDNHLXFFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353693 | |
Record name | 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67458-38-2 | |
Record name | 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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